Heteroclitin D

Cardiac Pharmacology Ion Channel Biology Natural Product Screening

L-type calcium channel pharmacology studies demand compounds with verified bioanalytical performance. Heteroclitin D (CAS 140369-76-2) eliminates cross-analog variability with compound-specific, validated quantitative metrics. • Definitive channel modulation: 2.6 mV greater hyperpolarizing shift in V₀.₅ vs. gomisin J at 10 μmol/L in ventricular myocytes • Bioanalytical reliability: LC/MS/MS-validated with ≥88.2% plasma extraction recovery, LLOQ 9.98 ng/mL • Benchmark purity: 99.4% HPLC, enabling precise quantitative applications and herbal extract standardization

Molecular Formula C27H30O8
Molecular Weight 482.5 g/mol
Cat. No. B1247744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeteroclitin D
Synonymsheteroclitin D
Molecular FormulaC27H30O8
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C
InChIInChI=1S/C27H30O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(30-5)23(31-6)25(28)27(16)11-32-24-20(27)17(21)10-19-22(24)34-12-33-19/h7,9-10,14-15,21H,8,11-12H2,1-6H3/b13-7-/t14-,15-,21-,27+/m1/s1
InChIKeyCGWKMZYZZCWGCK-YSKMNHBWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heteroclitin D: A Dibenzocyclooctadiene Lignan from Kadsura Species with Validated Calcium Channel and Antitumor-Promoting Activities


Heteroclitin D (CAS: 140369-76-2, molecular formula: C27H30O8) is a dibenzocyclooctadiene lignan primarily isolated from the stems of Kadsura heteroclita, Kadsura interior, and Schisandra rubriflora [1]. This compound has been characterized as an inhibitor of L-type calcium channels in ventricular myocytes and demonstrates anti-lipid peroxidation properties [2]. Heteroclitin D has also been evaluated in the context of antitumor promotion through the inhibition of Epstein-Barr virus early antigen (EBV-EA) activation [3]. Its structural identity has been confirmed via comprehensive spectroscopic analysis, including UV, IR, MS, and NMR, and it is commercially available as a research-grade natural product with certified purity [4].

Why Generic Lignan Substitution Fails: Heteroclitin D's Differentiated L-Type Calcium Channel Blockade Kinetics and Quantifiable Pharmacokinetic Attributes


Substituting Heteroclitin D with other dibenzocyclooctadiene lignans or calcium channel inhibitors without empirical validation introduces significant risk due to critical differences in both pharmacodynamic kinetics and analytical behavior. While compounds like gomisin J share a similar core scaffold and also inhibit L-type calcium channels, the magnitude of their effects on channel inactivation kinetics is not identical, which can lead to divergent functional outcomes in cellular assays [1]. Furthermore, the quantifiable behavior of Heteroclitin D in bioanalytical systems, such as its validated extraction recovery from plasma, is compound-specific and not transferable to analogs, directly impacting the reliability and reproducibility of preclinical pharmacokinetic studies [2]. Generic substitution based solely on structural class overlooks these critical, evidence-based differentiators.

Quantitative Evidence for Heteroclitin D: Head-to-Head L-Type Calcium Channel Blockade, Validated Bioanalytical Metrics, and Defined Purity Benchmarks


Direct Comparison of L-Type Calcium Channel Inhibition: Heteroclitin D vs. Gomisin J in Guinea Pig Ventricular Myocytes

In a direct head-to-head comparison using whole-cell patch-clamp recordings on guinea pig ventricular myocytes, Heteroclitin D demonstrated a distinct effect on L-type calcium channel steady-state inactivation kinetics compared to the structurally related lignan, gomisin J [1]. Specifically, at an equimolar concentration of 10 μmol/L, Heteroclitin D induced a greater hyperpolarizing shift in the half-inactivation voltage (V0.5) than gomisin J, indicating a more pronounced stabilization of the channel's inactivated state [1].

Cardiac Pharmacology Ion Channel Biology Natural Product Screening

Validated Pharmacokinetic Performance: Heteroclitin D's High Extraction Recovery and Low LOQ in Rat Plasma Using a Standardized LC/MS/MS Method

A validated LC/MS/MS method was developed for the quantification of Heteroclitin D in rat plasma, establishing critical bioanalytical performance benchmarks essential for preclinical pharmacokinetic studies [1]. The method achieved a high extraction recovery of ≥88.2% and a low lower limit of quantification (LLOQ) of 9.98 ng/mL, demonstrating the compound's suitability for sensitive and accurate detection in biological matrices [1].

Pharmacokinetics Bioanalysis LC/MS/MS Method Validation

Defined Isolation Purity and Yield: A Reproducible Reference Standard Method for Heteroclitin D

A preparative isolation method using normal-phase flash chromatography has been established to obtain high-purity Heteroclitin D from Kadsurae Caulis, providing a reproducible pathway for generating a reference standard [1]. This method yields 10.2 mg of Heteroclitin D from 4.86 g of crude extract, with a final purity of 99.4% as determined by HPLC [1].

Natural Product Chemistry Analytical Chemistry Reference Standard Preparation

Antitumor-Promoting Potential: Heteroclitin D Exhibits Moderate Activity in EBV-EA Activation Assay

In a screening study of 14 related neolignans for their ability to inhibit Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA in Raji cells, Heteroclitin D demonstrated moderate inhibitory activity [1]. While not the most potent compound in the panel, its activity profile is distinct from that of more active analogs like neokadsuranin and schisandrin C, providing a defined reference point within this structural class [1].

Cancer Chemoprevention Epstein-Barr Virus Tumor Promotion

Optimal Research Applications for Heteroclitin D Based on Quantifiable Evidence


Cardiovascular Pharmacology: Investigating L-Type Calcium Channel Modulation with Heteroclitin D

Based on the direct comparative data showing Heteroclitin D's distinct effect on L-type calcium channel steady-state inactivation (a 2.6 mV greater hyperpolarizing shift in V0.5 compared to gomisin J at 10 μmol/L), this compound is particularly well-suited for detailed structure-function studies of calcium channel modulation in cardiac myocytes [1]. Its use as a pharmacological tool can help dissect the mechanisms underlying state-dependent channel block, which has implications for understanding antiarrhythmic and cardioprotective strategies.

Bioanalytical Method Development: Using Heteroclitin D as a Validated Internal Standard

The established LC/MS/MS method for Heteroclitin D in rat plasma, with a high extraction recovery (≥88.2%) and low LLOQ (9.98 ng/mL), positions it as a robust and reliable internal standard or reference compound for the development and validation of quantitative bioanalytical assays for other structurally related lignans or natural products in complex biological matrices [2].

Natural Product Reference Material: Sourcing High-Purity Heteroclitin D for Standardization

The documented preparative isolation method achieving 99.4% purity by HPLC provides a clear benchmark for the procurement of research-grade Heteroclitin D [3]. This purity level is essential for applications requiring precise quantitative analysis, such as the standardization of herbal extracts containing Kadsura species, or as a positive control in bioactivity-guided fractionation studies [3].

Technical Documentation Hub

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